molecular formula C17H22N2OS B2931935 N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide CAS No. 450348-59-1

N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide

Cat. No.: B2931935
CAS No.: 450348-59-1
M. Wt: 302.44
InChI Key: YRMWUSCNCYXWNE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound features a unique structure that combines a cyclohexyl group, an indole moiety, and a sulfanylacetamide linkage, making it an interesting subject for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives involves the Fischer indole synthesis, which uses phenylhydrazine and ketones or aldehydes under acidic conditions . The cyclohexyl group can be introduced via a nucleophilic substitution reaction, while the sulfanylacetamide linkage is formed through a thiol-ene reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by sequential introduction of the cyclohexyl and sulfanylacetamide groups. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The sulfanylacetamide linkage may also play a role in the compound’s biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(1-methylindol-3-yl)sulfanylacetamide
  • N-cyclohexyl-2-(1-ethylindol-3-yl)sulfanylacetamide

Uniqueness

N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable subject for further research .

Properties

IUPAC Name

N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-19-11-16(14-9-5-6-10-15(14)19)21-12-17(20)18-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMWUSCNCYXWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330059
Record name N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51085519
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

450348-59-1
Record name N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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